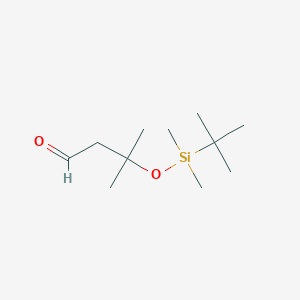

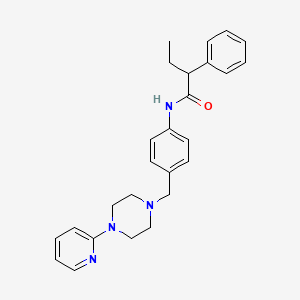

![molecular formula C14H23NO6S B2500248 8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2241141-80-8](/img/structure/B2500248.png)

8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda^6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a derivative of the 1-thia-4-azaspiro[4.5]decane family. This family of compounds is known for its potential in pharmaceutical applications, including anticancer and antiviral activities. The structure of the compound suggests that it contains a spirocyclic system, which is a bicyclic system where two rings are joined at a single atom. The presence of a thia group indicates a sulfur atom is incorporated into the ring system, and the azaspiro component suggests the inclusion of a nitrogen atom within the spirocyclic framework.

Synthesis Analysis

The synthesis of related 1-thia-4-azaspiro[4.5]decane derivatives has been reported in the literature. For instance, the synthesis of new derivatives and their glycosylation reactions have been described, which could be relevant to the synthesis of the compound . Additionally, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with various substitutions has been achieved, which provides insight into the synthetic strategies that could be applied to the target compound . The synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents also offers a potential pathway for the synthesis of the compound, with modifications to include the thia and additional functional groups .

Molecular Structure Analysis

The molecular structure of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda^6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is likely to be complex due to the presence of multiple heteroatoms and functional groups. The spirocyclic nature of the compound implies a rigid three-dimensional conformation, which could influence its biological activity. The azaspiro and thia components are crucial for the biological properties of these molecules, as seen in related compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The presence of a carboxylic acid group could allow for reactions typical of carboxylic acids, such as esterification or amide formation. The thia group could participate in nucleophilic substitution reactions, given the presence of a sulfur atom. The synthesis of related compounds has involved glycosylation reactions, which could also be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a spirocyclic system could confer a degree of rigidity and influence its solubility. The polar functional groups, such as the carboxylic acid, would likely increase its solubility in polar solvents. The compound's stability, melting point, and boiling point would be influenced by the presence of the dioxo and thia groups. The synthesis and evaluation of related compounds have shown that these structures can exhibit significant biological activities, which suggests that the compound may also possess these properties .

Aplicaciones Científicas De Investigación

Supramolecular Arrangements : Research by Graus et al. (2010) explored the preparation and crystallographic analysis of derivatives similar to the requested compound, focusing on the relationship between molecular structure and crystal structure. This study provides insight into how substituents on the cyclohexane ring influence supramolecular arrangements, a key consideration in materials science and crystallography (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Antiviral Activity : Apaydın et al. (2019) synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a structural scaffold with the compound . These compounds were evaluated for their antiviral activity against human coronaviruses and influenza viruses, highlighting the potential of this chemical scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Stereocontrolled Preparation : Overman and Rishton (2003) discussed the stereocontrolled preparation of compounds related to the requested chemical. Their study included various reactions and product formations, contributing to the understanding of organic synthesis and stereochemistry (Overman & Rishton, 2003).

Structural Elucidation in Drug Development : Richter et al. (2022) conducted a structural study of a compound structurally related to the requested chemical, focusing on its potential as an antitubercular drug. This research provides insights into the importance of structural analysis in the development of pharmaceuticals (Richter, Patzer, Goddard, Lingnau, Imming, & Seidel, 2022).

Nonlinear Optical Properties : Kagawa et al. (1994) explored the nonlinear optical properties of a related compound, demonstrating its potential in nonlinear optical devices. This study highlights the importance of organic materials in the field of photonics and optoelectronics (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

Propiedades

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-6-4-14(5-7-15)9-22(19,20)8-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYGDRHNYAYLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

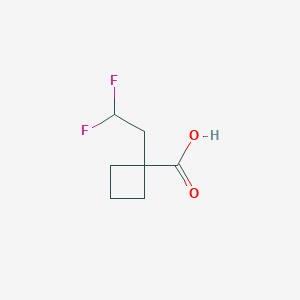

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

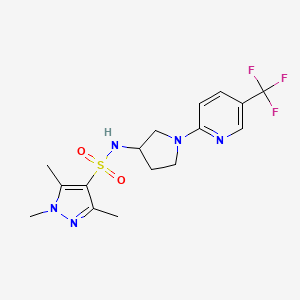

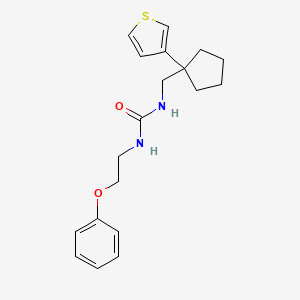

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

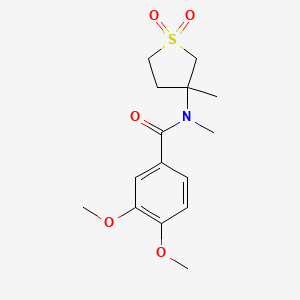

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

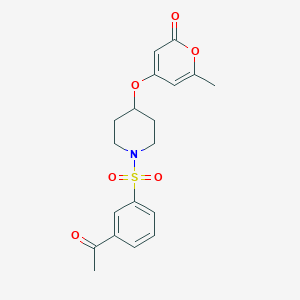

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)